molecular formula C21H22N4O3 B2889104 (E)-4-(2-((1H-indol-3-yl)methylene)hydrazinyl)-N-(4-ethoxyphenyl)-4-oxobutanamide CAS No. 348589-13-9

(E)-4-(2-((1H-indol-3-yl)methylene)hydrazinyl)-N-(4-ethoxyphenyl)-4-oxobutanamide

Cat. No. B2889104
CAS RN: 348589-13-9
M. Wt: 378.432
InChI Key: YSRAUOHMEONRHL-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(2-((1H-indol-3-yl)methylene)hydrazinyl)-N-(4-ethoxyphenyl)-4-oxobutanamide is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(2-((1H-indol-3-yl)methylene)hydrazinyl)-N-(4-ethoxyphenyl)-4-oxobutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(2-((1H-indol-3-yl)methylene)hydrazinyl)-N-(4-ethoxyphenyl)-4-oxobutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Treatment

Indole derivatives, such as our compound of interest, have been extensively studied for their potential in treating various types of cancer. They can interfere with cell proliferation and induce apoptosis in cancer cells. Research has shown that these compounds can target specific pathways involved in cancer cell survival, making them promising candidates for chemotherapy agents .

Antimicrobial Activity

The indole moiety is known to possess antimicrobial properties. As such, derivatives like our compound may be effective against a range of microbial infections. They can act on bacterial cell walls or interfere with vital enzymes, leading to the death of the pathogen .

Neurodegenerative Disorders

Indole derivatives have shown potential in the treatment of neurodegenerative disorders. They may offer neuroprotective effects and have been explored for their role in modulating neurotransmitter systems, which could be beneficial in conditions like Alzheimer’s and Parkinson’s disease .

Anti-inflammatory Applications

The anti-inflammatory properties of indole derivatives make them suitable for research into treatments for chronic inflammatory diseases. They can modulate the body’s immune response and inhibit the production of pro-inflammatory cytokines .

Cardiovascular Health

Some indole derivatives have been found to have cardioprotective effects. They may contribute to the prevention of atherosclerosis by affecting lipid metabolism or by exerting antioxidant effects that protect against vascular damage .

Diabetes Management

Research into indole derivatives also includes their use in managing diabetes. They may influence insulin signaling pathways or help in preserving pancreatic beta-cell function, which is crucial for insulin production .

Obesity and Metabolic Syndrome

The compound’s potential impact on obesity and metabolic syndrome is another area of interest. It could affect adipogenesis and fat storage, thereby playing a role in weight management and metabolic health .

Drug Development and Synthesis

Lastly, indole derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals. The versatility of the indole ring allows for the development of numerous drugs with varied therapeutic effects, making our compound valuable in drug discovery and development processes .

properties

IUPAC Name

N-(4-ethoxyphenyl)-N'-[(E)-1H-indol-3-ylmethylideneamino]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-2-28-17-9-7-16(8-10-17)24-20(26)11-12-21(27)25-23-14-15-13-22-19-6-4-3-5-18(15)19/h3-10,13-14,22H,2,11-12H2,1H3,(H,24,26)(H,25,27)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRAUOHMEONRHL-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(2-((1H-indol-3-yl)methylene)hydrazinyl)-N-(4-ethoxyphenyl)-4-oxobutanamide

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